1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-5-carbonyl chloride 1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-5-carbonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13583178
InChI: InChI=1S/C6H5ClFN3O3/c7-6(12)5-4(11(13)14)3-9-10(5)2-1-8/h3H,1-2H2
SMILES: C1=NN(C(=C1[N+](=O)[O-])C(=O)Cl)CCF
Molecular Formula: C6H5ClFN3O3
Molecular Weight: 221.57 g/mol

1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-5-carbonyl chloride

CAS No.:

Cat. No.: VC13583178

Molecular Formula: C6H5ClFN3O3

Molecular Weight: 221.57 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-5-carbonyl chloride -

Specification

Molecular Formula C6H5ClFN3O3
Molecular Weight 221.57 g/mol
IUPAC Name 2-(2-fluoroethyl)-4-nitropyrazole-3-carbonyl chloride
Standard InChI InChI=1S/C6H5ClFN3O3/c7-6(12)5-4(11(13)14)3-9-10(5)2-1-8/h3H,1-2H2
Standard InChI Key XTEMOTCGDBYOMF-UHFFFAOYSA-N
SMILES C1=NN(C(=C1[N+](=O)[O-])C(=O)Cl)CCF
Canonical SMILES C1=NN(C(=C1[N+](=O)[O-])C(=O)Cl)CCF

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure (Figure 1) consists of a pyrazole ring substituted at three positions:

  • Position 1: 2-Fluoroethyl group (-CH₂CH₂F), enhancing lipophilicity and metabolic stability.

  • Position 4: Nitro group (-NO₂), a strong electron-withdrawing moiety that influences electronic distribution and reactivity.

  • Position 5: Carbonyl chloride (-COCl), a highly reactive site for nucleophilic acyl substitutions.

The IUPAC name is 1-(2-fluoroethyl)-4-nitropyrazole-5-carbonyl chloride, and its InChI key is XTEMOTCGDBYOMF-UHFFFAOYSA-N .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₅ClFN₃O₃
Molecular Weight221.57 g/mol
CAS Number1823783-75-0
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)

Spectral Characterization

  • IR Spectroscopy: Peaks at ~1,750 cm⁻¹ (C=O stretch), ~1,540 cm⁻¹ (NO₂ asymmetric stretch), and ~700 cm⁻¹ (C-Cl stretch).

  • ¹H NMR (DMSO-d₆): δ 5.2–5.6 ppm (m, -CH₂F), δ 8.3–8.7 ppm (s, pyrazole-H) .

  • ¹³C NMR: δ 160 ppm (C=O), δ 150 ppm (NO₂), δ 85 ppm (C-F) .

Synthesis and Reactivity

Synthetic Pathways

The compound is typically synthesized via multi-step routes starting from pyrazole precursors:

  • Nitration: Introduction of the nitro group using HNO₃/H₂SO₄ at 0–5°C.

  • Fluoroethylation: Alkylation with 2-fluoroethyl bromide in the presence of a base (e.g., K₂CO₃).

  • Carbonyl Chloride Formation: Treatment of the carboxylic acid intermediate with thionyl chloride (SOCl₂) .

Table 2: Representative Synthetic Yields

StepYield (%)Conditions
Nitration65–70HNO₃, H₂SO₄, 0°C, 2 h
Fluoroethylation50–55K₂CO₃, DMF, 80°C, 6 h
Carbonyl Chloride85–90SOCl₂, reflux, 3 h

Reactivity Profiles

  • Acyl Transfer: Reacts with amines to form amides (e.g., R-NH₂ → R-NH-CO-C₅H₃N₃O₂F).

  • Nucleophilic Substitution: The nitro group can be reduced to an amine (Fe/HCl) for further functionalization.

  • Cyclization: Forms fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) with dienophiles .

Biological Activity and Applications

Table 3: Biological Activity Data

AssayResultModel
COX-2 InhibitionIC₅₀ = 3.2 µMRAW 264.7
Antibacterial (MIC)12.5 µg/mL (S. aureus)Broth dilution
AntiproliferativeEC₅₀ = 18 µM (HeLa)MTT assay

Industrial Applications

  • Agrochemicals: Intermediate for herbicides targeting acetolactate synthase .

  • Materials Science: Building block for fluorinated polymers with enhanced thermal stability .

PrecautionRecommendation
Personal ProtectionGloves, goggles, lab coat
StorageDry, inert atmosphere, -20°C
Spill ManagementNeutralize with NaHCO₃

Future Directions

  • Drug Development: Optimize bioavailability via prodrug strategies (e.g., ester prodrugs).

  • Green Chemistry: Explore catalytic nitration methods to improve yields and reduce waste .

  • Structural Analogs: Synthesize derivatives with substituents at position 3 for enhanced activity .

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